molecular formula C4H8O2 B13409666 1-Methoxy-2-propanone-d5

1-Methoxy-2-propanone-d5

Cat. No.: B13409666
M. Wt: 93.14 g/mol
InChI Key: CUZLJOLBIRPEFB-WNWXXORZSA-N
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Description

1-Methoxy-2-propanone-d5, also known as deuterated methoxyacetone, is a deuterium-labeled compound. It is a derivative of 1-methoxy-2-propanone, where the hydrogen atoms are replaced with deuterium. This compound is often used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-propanone-d5 can be synthesized through the deuteration of 1-methoxy-2-propanone. The process involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) as the deuterium source. The reaction typically occurs under basic conditions to facilitate the exchange.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in the presence of a catalyst to achieve efficient deuteration.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-propanone-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly used.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-propanone-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as a solvent and reagent in various chemical reactions and studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.

    Industry: Used in the production of deuterated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 1-methoxy-2-propanone-d5 involves its interaction with molecular targets through its deuterium-labeled structure. The deuterium atoms provide unique spectroscopic properties, making it useful in nuclear magnetic resonance (NMR) studies. The compound can participate in various chemical reactions, providing insights into reaction mechanisms and pathways.

Comparison with Similar Compounds

1-Methoxy-2-propanone-d5 can be compared with other similar compounds such as:

    1-Methoxy-2-propanone: The non-deuterated version of the compound.

    Methoxyacetone: Another similar compound with a different structure.

    1-Methoxypropan-2-one: A structural isomer with similar properties.

Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing.

Conclusion

This compound is a valuable compound in scientific research due to its unique properties and wide range of applications. Its deuterium labeling makes it particularly useful in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C4H8O2

Molecular Weight

93.14 g/mol

IUPAC Name

1,1,1,3,3-pentadeuterio-3-methoxypropan-2-one

InChI

InChI=1S/C4H8O2/c1-4(5)3-6-2/h3H2,1-2H3/i1D3,3D2

InChI Key

CUZLJOLBIRPEFB-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])OC

Canonical SMILES

CC(=O)COC

Origin of Product

United States

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